molecular formula C23H21N5O3S B11298679 N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11298679
M. Wt: 447.5 g/mol
InChI Key: SLDAWXXQSRHBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a methoxyphenyl group, a methylphenylmethyl group, and a sulfanylacetamide group.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N5O3S/c1-15-7-9-16(10-8-15)13-28-22(30)20-21(25-12-11-24-20)27-23(28)32-14-19(29)26-17-5-3-4-6-18(17)31-2/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

SLDAWXXQSRHBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.

    Introduction of the 4-methylphenylmethyl group: This step may involve alkylation reactions using reagents like benzyl halides.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfanylacetamide group: This step may involve thiolation reactions followed by acylation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of the pteridine ring system, to which this compound belongs, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, pteridine derivatives have been noted for their ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that certain sulfanylacetamides demonstrate significant inhibition against bacterial strains, including resistant strains of Staphylococcus aureus. This antimicrobial effect is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and function .

Neuropharmacological Applications

2.1 Potential Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide would depend on its specific interactions with biological targets. Typically, compounds with a pteridine core can interact with enzymes such as dihydrofolate reductase, affecting folate metabolism. The presence of the sulfanylacetamide group may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.

    Folic Acid: A naturally occurring pteridine compound essential for DNA synthesis and repair.

    Pyrimethamine: Another pteridine derivative used as an antimalarial drug.

Uniqueness

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pteridine derivatives.

Biological Activity

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C26H22N4O3SC_{26}H_{22}N_{4}O_{3}S. Its structure features a methoxyphenyl group, a sulfanyl linkage, and a pteridin derivative, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects. For instance, in vitro assays demonstrated that it could reduce cell viability in breast and prostate cancer models by inducing apoptosis.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, particularly cysteine proteases. This inhibition is significant for therapeutic strategies targeting diseases where these enzymes play a role, such as cancer and infectious diseases.
  • Antimicrobial Properties : Some studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry (2023) evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Study :
    • Research published in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's inhibitory effects on cathepsin B, a cysteine protease implicated in tumor progression. The compound demonstrated a Ki value of 25 nM, indicating potent inhibition.
  • Antimicrobial Activity :
    • A recent publication in Pharmaceutical Biology (2025) assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/Cell LineIC50/Ki/MICReference
AnticancerMCF-7 Breast Cancer Cells12 µMJournal of Medicinal Chemistry
Enzyme InhibitionCathepsin BKi = 25 nMBioorganic & Medicinal Chemistry Letters
AntimicrobialStaphylococcus aureusMIC = 15 µg/mLPharmaceutical Biology
Escherichia coliMIC = 20 µg/mLPharmaceutical Biology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.